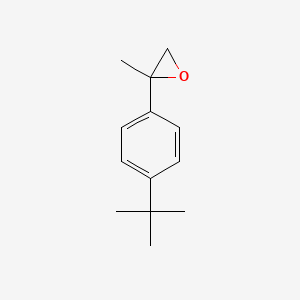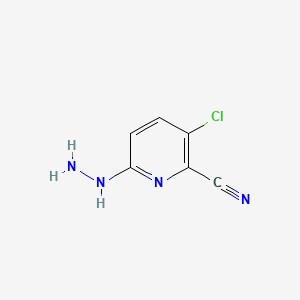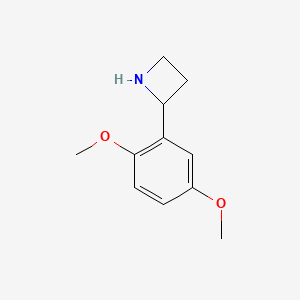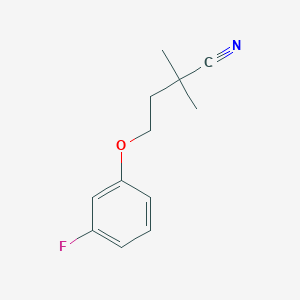![molecular formula C12H15KN2O4 B13532216 Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, along with a pyridin-2-yl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The pyridin-2-yl moiety is then introduced through a nucleophilic substitution reaction, where the protected amino group reacts with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-2-yl moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized products.
Scientific Research Applications
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets. The BOC protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The pyridin-2-yl moiety may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-{[(tert-butoxy)carbonyl]amino}cyclopropyltrifluoroboranuide: This compound features a cyclopropyl group instead of a pyridin-2-yl moiety.
N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: This compound includes a triazole ring instead of a pyridine ring.
Uniqueness
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate is unique due to the presence of both the BOC-protected amino group and the pyridin-2-yl moiety
Properties
Molecular Formula |
C12H15KN2O4 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
potassium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C12H16N2O4.K/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-4-5-7-13-8;/h4-7,9H,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI Key |
YGZWOPSKKCSIQI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=N1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)


